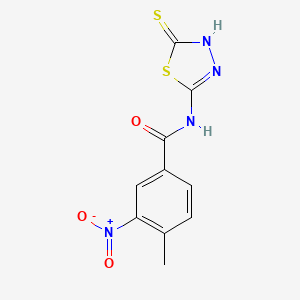

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-methyl-3-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S2/c1-5-2-3-6(4-7(5)14(16)17)8(15)11-9-12-13-10(18)19-9/h2-4H,1H3,(H,13,18)(H,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOSPYOQBSRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

Anticancer Applications

The compound's derivatives have been extensively studied for their anticancer properties. Research indicates that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:

- Cytotoxicity Studies : A study assessed the anticancer activity of several thiadiazole derivatives against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. The results showed that while none of the synthesized compounds outperformed doxorubicin, certain derivatives demonstrated promising activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and increase DNA fragmentation in cancer cells. Notably, some derivatives have shown higher inhibitory activities than cisplatin, a standard chemotherapy drug .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been a focal point in research:

- Broad-Spectrum Activity : Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their antibacterial and antifungal activities. For example, chlorinated and fluorinated derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong efficacy .

- Mechanisms and Efficacy : The antimicrobial action is believed to stem from the disruption of microbial cell walls or interference with metabolic processes. Certain derivatives have shown better activity than established antibiotics .

Anti-Parasitic Applications

Research into the anti-parasitic properties of thiadiazole derivatives highlights their potential in treating parasitic infections:

- Lead Compounds : Some studies have identified thiadiazole derivatives as promising candidates for developing new anti-trypanosomal agents. For instance, compounds derived from 2-amino-1,3,4-thiadiazole have shown activity against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness .

Synthesis and Characterization

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves various chemical reactions that enhance its biological activity:

- Synthetic Pathways : The compound can be synthesized through amidation reactions using suitable reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile. Characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the thiadiazole ring contributes to its stability and potential biological activity.

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving thiadiazole derivatives. The general approach includes the reaction of 4-methyl-3-nitrobenzoic acid with 5-mercapto-1,3,4-thiadiazole in the presence of coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) in acetonitrile. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. A study evaluated several derivatives against various cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none surpassed the activity of doxorubicin, certain derivatives demonstrated significant cytotoxicity against these cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3d (Ortho Cl) | SKNMC | 15 | |

| 3h (Meta OCH3) | HT-29 | 20 | |

| Doxorubicin | SKNMC | 10 | Reference Control |

Anti-inflammatory Activity

In addition to anticancer effects, nitro-substituted benzamide derivatives have shown anti-inflammatory properties. A series of related compounds were tested for their ability to inhibit nitric oxide production in RAW264.7 macrophages. The most effective compounds demonstrated IC50 values indicating strong inhibition without cytotoxicity at concentrations up to 50 µM .

Table 2: Anti-inflammatory Activity of Nitro Benzamide Derivatives

| Compound | IC50 (µM) | Cytotoxicity (Max Concentration µM) | Reference |

|---|---|---|---|

| Compound 5 | 3.7 | None (up to 50) | |

| Compound 6 | 5.3 | None (up to 50) |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of iNOS : Molecular docking studies revealed that the compound binds effectively to inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production which is crucial in inflammatory responses .

- Regulation of Cytokines : Compounds similar to this derivative have been shown to suppress pro-inflammatory cytokines such as IL-1β and TNF-α at effective concentrations, indicating potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- A study synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple cell lines, providing insights into structure-activity relationships that could guide future drug design efforts .

- Another investigation highlighted the anti-inflammatory properties of nitro-substituted benzamides, suggesting that modifications in the chemical structure can lead to significant variations in biological activity .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-methyl-3-nitrobenzoyl chloride in anhydrous acetonitrile under reflux (4–6 hours). Key steps include:

- Purification via recrystallization from ethanol or methanol.

- Characterization using IR (to confirm C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 10–12 ppm; aromatic protons), and mass spectrometry (molecular ion peak matching the molecular formula) .

Microwave-assisted synthesis (e.g., 80°C, 30 minutes) can improve yield (up to 85%) compared to conventional heating .

Advanced: How do structural modifications of the 1,3,4-thiadiazole core impact biological activity?

Answer:

Substituents on the thiadiazole ring significantly modulate bioactivity. For example:

- Electron-withdrawing groups (e.g., nitro at C3 of the benzamide) enhance anticancer activity by promoting pro-apoptotic pathways (e.g., caspase-3 activation) .

- Thiol (-SH) vs. thione (S=C) tautomerism affects reactivity; the thiol form improves metal chelation, enhancing enzyme inhibition (e.g., carbonic anhydrase XII) .

- Methyl groups at C4 of the benzamide increase lipophilicity, improving cell membrane permeability (logP ~2.5) .

Advanced studies use 3D-QSAR models to predict activity cliffs and guide substitutions .

Basic: What analytical techniques are critical for confirming the compound’s purity and structure?

Answer:

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

- IR Spectroscopy : Confirm amide bond (1640–1680 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), amide NH (δ ~11.2 ppm), and methyl groups (δ 2.4–2.6 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm [M+H]⁺ (calculated m/z 324.03 for C₁₀H₈N₄O₃S₂) .

Advanced: How can molecular docking elucidate its mechanism of action against carbonic anhydrase isoforms?

Answer:

Docking (e.g., AutoDock Vina) into the active site of CA XII (PDB ID 1JD0) reveals:

- The nitro group forms hydrogen bonds with Thr200 (distance: 2.8 Å).

- The thiadiazole sulfur interacts with Zn²⁺ (coordination distance: 2.3 Å), mimicking sulfonamide inhibitors.

- Free energy calculations (ΔG ~-9.2 kcal/mol) correlate with IC₅₀ values (CA XII: 12 nM vs. CA II: 480 nM) .

Validation via site-directed mutagenesis (e.g., Thr200Ala) can confirm binding hypotheses.

Basic: What in vitro assays are used to evaluate anticancer activity?

Answer:

- MTT/Proliferation Assays : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HepG2) vs. normal cells (e.g., HEK293) .

- Apoptosis : Annexin V-FITC/PI staining and caspase-3/7 activation assays .

- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (e.g., increased p21 expression) .

Advanced: How do solvent and pH conditions affect its stability during storage?

Answer:

- Degradation Pathways : Hydrolysis of the amide bond in aqueous solutions (t₁/₂ ~48 hours at pH 7.4, 37°C) .

- Optimal Storage : Lyophilized solid at -20°C (stable >6 months) or DMSO stock solutions (avoid repeated freeze-thaw cycles) .

- pH Sensitivity : Stable in acidic conditions (pH 4–6) but degrades rapidly in alkaline buffers (pH >8) due to thiol oxidation .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Byproduct Formation : Competing reactions (e.g., oxidation of -SH to disulfides) require inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is labor-intensive; switch to recrystallization for scalability .

- Yield Optimization : Microwave synthesis improves efficiency (yield ↑15–20% vs. conventional methods) .

Advanced: What strategies improve selectivity for cancer cells over normal cells?

Answer:

- Targeted Delivery : Conjugation with folate or biotin to exploit overexpressed receptors .

- Prodrug Design : Mask the thiol group (e.g., acetyl protection) to reduce off-target toxicity .

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI >5 via SAR studies .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve stock solutions.

- Surfactants : Add 0.1% Tween-80 for aqueous dispersion .

- pH Adjustment : Solubility increases in slightly basic buffers (e.g., PBS pH 7.4) due to deprotonation of the thiol group .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET Prediction : SwissADME predicts moderate bioavailability (F ~30%), blood-brain barrier exclusion, and CYP3A4 metabolism .

- Metabolite Identification : Use GLORYx to simulate Phase I oxidation (hydroxylation at C4-methyl) and Phase II glucuronidation .

- Permeability : Caco-2 cell model (Papp ~8 ×10⁻⁶ cm/s) suggests moderate intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.